![molecular formula C11H17Cl2N5O B2625751 7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2241138-34-9](/img/structure/B2625751.png)
7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
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Description
7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N5O and its molecular weight is 306.19. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines, synthesized in an environmentally friendly regioselective synthesis, have shown notable antibacterial activity against various bacterial strains and antifungal activity against phytopathogenic fungi. These compounds, particularly 7c and 7e, demonstrated broader antibacterial activity than standard antibiotics. Additionally, one lead compound exhibited potent antifungal activity against all tested microorganisms, rivaling or surpassing the efficacy of standard drugs (Aggarwal et al., 2011).
Anticancer Applications
Novel 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties displayed significant anticancer activity, specifically against Non-Small Cell Lung Cancer cell lines. One compound, in particular, exhibited high levels of antimitotic activity and was sensitive towards certain cell lines (Galayev et al., 2015).
Inhibitory Agents
Compounds with pyrazine substitution were identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing promise as anticancer agents. The optimization of these analogues resulted in compounds with significant PDK1 inhibition and selectivity against PI3K/AKT-pathway kinases, crucial in cellular potency and antiproliferation activity against tumor cell lines (Murphy et al., 2011).
properties
IUPAC Name |
7-amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O.2ClH/c12-9-6-8-7-15(4-5-16(8)10(9)17)11-13-2-1-3-14-11;;/h1-3,8-9H,4-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAYFUJAOALRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(C2=O)N)CN1C3=NC=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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